molecular formula C11H16O B1277000 1-Tert-butyl-3-methoxybenzene CAS No. 33733-83-4

1-Tert-butyl-3-methoxybenzene

Cat. No.: B1277000
CAS No.: 33733-83-4
M. Wt: 164.24 g/mol
InChI Key: IPGSPXKLIPOGON-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-methoxybenzene, also known as 3-tert-butylanisole, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where a tert-butyl group and a methoxy group are substituted at the 1 and 3 positions, respectively. This compound is a colorless to yellow liquid and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methoxybenzene in chemical reactions primarily involves the activation of the benzene ring by the methoxy group. The methoxy group donates electron density through resonance and inductive effects, making the ring more susceptible to electrophilic attack. The tert-butyl group, being bulky, can influence the regioselectivity of the reactions, often directing electrophiles to the para position relative to the methoxy group .

Comparison with Similar Compounds

    1-tert-butyl-4-methoxybenzene: Similar structure but with the methoxy group at the 4-position.

    1-tert-butyl-2-methoxybenzene: Methoxy group at the 2-position.

    1-tert-butyl-3-ethoxybenzene: Ethoxy group instead of methoxy.

Uniqueness: 1-Tert-butyl-3-methoxybenzene is unique due to the specific positioning of the tert-butyl and methoxy groups, which influences its reactivity and the types of products formed in chemical reactions. The combination of these substituents provides a balance of steric and electronic effects, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

1-tert-butyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSPXKLIPOGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416072
Record name 1-tert-butyl-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33733-83-4
Record name 1-tert-butyl-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-tert-butylphenol (5.0 g; 33.28 mmol) in N,N-dimethylformamide (166 mL) at room temperature under nitrogen was added sodium hydride (2.0 g; 49.92 mmol). The reaction mixture was stirred at room temperature for 10 minutes and then iodomethane (6.2 mL; 99.84 mmol) was added. After stirring at room temperature overnight, the reaction mixture was quenched with water and aqueous hydrochloric acid (2N) and extracted with ethyl acetate. The combined organic phases were successively washed with water and aqueous saturated sodium chloride, dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the resulting crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes (0 to 40% v/v over 400 mL gradient elution) to yield the title product as a clear oil (6.19 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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